molecular formula C10H9BrN2 B3185819 6-Bromo-8-methylquinolin-4-amine CAS No. 1189106-47-5

6-Bromo-8-methylquinolin-4-amine

Cat. No. B3185819
CAS RN: 1189106-47-5
M. Wt: 237.10 g/mol
InChI Key: RELCWJRXBGIRKS-UHFFFAOYSA-N
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Description

“6-Bromo-8-methylquinolin-4-amine” is a chemical compound with the molecular formula C10H9BrN2 . It is a derivative of quinoline, a heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives involves various protocols, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . A specific synthesis protocol for “this compound” is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring substituted with a bromine atom at the 6th position and a methyl group at the 8th position .


Chemical Reactions Analysis

Quinoline and its derivatives are involved in a wide range of chemical reactions. These include condensation reactions, cyclodehydration, and various transition metal-catalyzed reactions . Specific chemical reactions involving “this compound” are not available in the retrieved data.


Physical And Chemical Properties Analysis

“this compound” is a solid compound that should be stored in a dark place, under an inert atmosphere, at room temperature .

Mechanism of Action

The mechanism of action of quinoline derivatives often depends on their specific chemical structure and the biological system they interact with . The mechanism of action for “6-Bromo-8-methylquinolin-4-amine” is not specified in the retrieved data.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation .

properties

CAS RN

1189106-47-5

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

6-bromo-8-methylquinolin-4-amine

InChI

InChI=1S/C10H9BrN2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3,(H2,12,13)

InChI Key

RELCWJRXBGIRKS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C(C=CN=C12)N)Br

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)N)Br

Origin of Product

United States

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